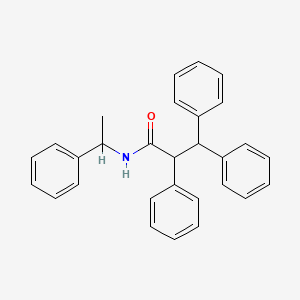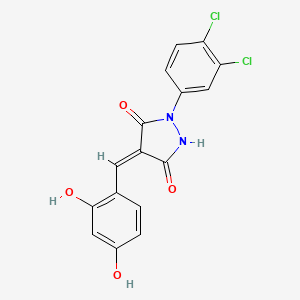
2,3,3-triphenyl-N-(1-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-triphenyl-N-(1-phenylethyl)propanamide, also known as Triphenylacetic acid or TPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of TPA is not fully understood, but it has been suggested that TPA exhibits its pharmacological effects through the modulation of various signaling pathways. TPA has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. TPA has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
TPA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. TPA has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). TPA has also been shown to scavenge free radicals and protect against oxidative stress. Additionally, TPA has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
TPA has several advantages for lab experiments, including its easy synthesis, low cost, and high purity. TPA is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, TPA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of TPA. One potential direction is the synthesis of TPA derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the potential applications of TPA in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the development of TPA-based materials with unique properties, such as self-healing and shape-memory, is another potential direction for future research.
Conclusion
In conclusion, TPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TPA can be synthesized through several methods and has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. TPA has several advantages for lab experiments, including its easy synthesis, low cost, and high purity, but also has some limitations. Finally, there are several future directions for the research and development of TPA, including the synthesis of TPA derivatives, investigation of potential applications in disease treatment, and development of TPA-based materials.
Synthesis Methods
TPA can be synthesized through several methods, including Friedel-Crafts acylation, Grignard reaction, and Suzuki coupling. The most common method for synthesizing TPA is the Friedel-Crafts acylation, which involves the reaction between benzene and triphenylacetyl chloride in the presence of a Lewis acid catalyst.
Scientific Research Applications
TPA has been extensively studied for its potential applications in various fields, including organic synthesis, drug discovery, and material science. TPA can be used as a building block for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, TPA has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for drug discovery. TPA can also be used as a precursor for the synthesis of polymeric materials, such as polyamides and polyesters.
properties
IUPAC Name |
2,3,3-triphenyl-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO/c1-22(23-14-6-2-7-15-23)30-29(31)28(26-20-12-5-13-21-26)27(24-16-8-3-9-17-24)25-18-10-4-11-19-25/h2-22,27-28H,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWWCLJHFTXRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[3-(3-methylphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4998295.png)
![2-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4998305.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B4998320.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4998332.png)
![3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4998338.png)
![1-(2-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4998345.png)


![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4998366.png)
![1-(4-{[(4-methylphenyl)thio]methyl}benzoyl)-4-phenylpiperazine](/img/structure/B4998368.png)

![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B4998386.png)
![4-methyl-7-(methylthio)-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B4998392.png)
![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoic acid - methanamine (1:1)](/img/structure/B4998398.png)